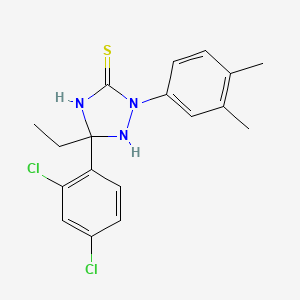
5-(2,4-Dichlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione is a synthetic organic compound belonging to the class of triazolidine derivatives. This compound is characterized by its unique structure, which includes a triazolidine ring substituted with dichlorophenyl, dimethylphenyl, and ethyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione typically involves the following steps:
Formation of the Triazolidine Ring: The triazolidine ring can be synthesized by reacting hydrazine derivatives with carbon disulfide under basic conditions to form a hydrazinecarbodithioate intermediate.
Substitution Reactions: The intermediate is then reacted with appropriate aryl halides (such as 2,4-dichlorobenzyl chloride and 3,4-dimethylbenzyl chloride) in the presence of a base like potassium carbonate to introduce the dichlorophenyl and dimethylphenyl groups.
Ethylation: The final step involves the ethylation of the triazolidine ring using ethyl iodide or ethyl bromide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazolidine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the triazolidine ring itself, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro or bromo derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 5-(2,4-Dichlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione has been studied for its potential antimicrobial and antifungal properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Medicine
In medicine, research is ongoing to explore its potential as an anti-inflammatory or anticancer agent. Its ability to interact with specific biological targets makes it a promising compound for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of essential enzymes in bacterial or fungal cells. The compound can bind to the active sites of these enzymes, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dichlorophenyl)-2-phenyl-1,2,4-triazolidine-3-thione: Similar structure but lacks the dimethylphenyl and ethyl groups.
5-(2,4-Dichlorophenyl)-2-(3,4-dimethylphenyl)-1,2,4-triazolidine-3-thione: Similar but without the ethyl group.
Uniqueness
The presence of both dichlorophenyl and dimethylphenyl groups, along with the ethyl substitution, makes 5-(2,4-Dichlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione unique. These substitutions can significantly influence its chemical reactivity and biological activity, distinguishing it from other triazolidine derivatives.
Properties
Molecular Formula |
C18H19Cl2N3S |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C18H19Cl2N3S/c1-4-18(15-8-6-13(19)10-16(15)20)21-17(24)23(22-18)14-7-5-11(2)12(3)9-14/h5-10,22H,4H2,1-3H3,(H,21,24) |
InChI Key |
GVOXCGZITMTFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC(=S)N(N1)C2=CC(=C(C=C2)C)C)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide](/img/structure/B11513451.png)
![2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11513458.png)
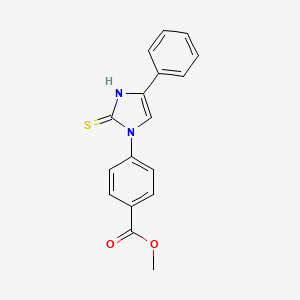


![2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11513483.png)
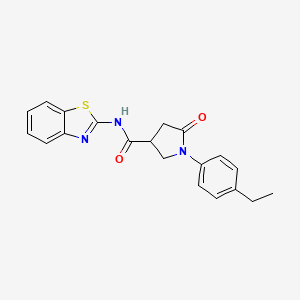
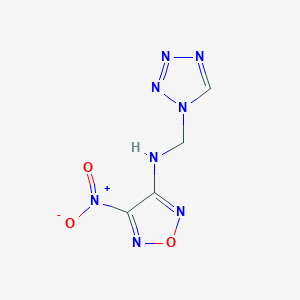
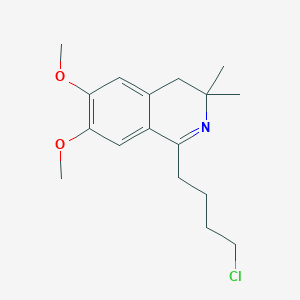
![8-(2-butoxyphenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11513500.png)
![12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11513508.png)
![1,3-Dimethyl-7-[3-(pyrrolidin-2-ylideneamino)-propyl]-3,7-dihydro-purine-2,6-dione](/img/structure/B11513513.png)
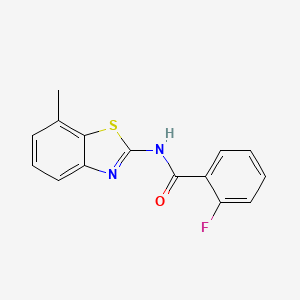
![6-(ethylsulfonyl)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-2H-1,4-benzoxazin-2-one](/img/structure/B11513524.png)
